molecular formula C12H16O2 B14589117 3-Ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one CAS No. 61484-16-0

3-Ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one

Cat. No.: B14589117
CAS No.: 61484-16-0
M. Wt: 192.25 g/mol
InChI Key: ALNQRWBZRSRNHQ-UHFFFAOYSA-N
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Description

3-Ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C11H14O2. This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a propynyl group attached to a cyclohexenone ring. It is a versatile chemical used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxycyclohex-2-en-1-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propynyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler analog without the ethoxy, methyl, and propynyl groups.

    3-Ethoxycyclohex-2-en-1-one: Lacks the methyl and propynyl groups.

    6-Methylcyclohex-2-en-1-one: Lacks the ethoxy and propynyl groups.

Uniqueness

3-Ethoxy-6-methyl-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one is unique due to the presence of all three substituents (ethoxy, methyl, and propynyl) on the cyclohexenone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

61484-16-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-ethoxy-6-methyl-6-prop-2-ynylcyclohex-2-en-1-one

InChI

InChI=1S/C12H16O2/c1-4-7-12(3)8-6-10(14-5-2)9-11(12)13/h1,9H,5-8H2,2-3H3

InChI Key

ALNQRWBZRSRNHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C(CC1)(C)CC#C

Origin of Product

United States

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